Shikonin leucoacetate

Description

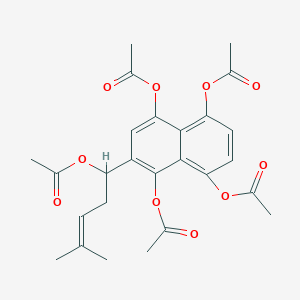

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4,5,8-triacetyloxy-6-(1-acetyloxy-4-methylpent-3-enyl)naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O10/c1-13(2)8-9-20(32-14(3)27)19-12-23(35-17(6)30)24-21(33-15(4)28)10-11-22(34-16(5)29)25(24)26(19)36-18(7)31/h8,10-12,20H,9H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEVPIDXOMBXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=C(C2=C(C=CC(=C2C(=C1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908675 | |

| Record name | 2-[1-(Acetyloxy)-4-methylpent-3-en-1-yl]naphthalene-1,4,5,8-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103946-64-1 | |

| Record name | Mds 004 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103946641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-(Acetyloxy)-4-methylpent-3-en-1-yl]naphthalene-1,4,5,8-tetrayl tetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Shikonin Leucoacetate and Analogs

Semi-Synthetic Routes to Shikonin (B1681659) Leucoacetates from Parent Shikonin

Semi-synthesis from the readily available parent compound, shikonin, offers a more direct route to shikonin leucoacetates compared to total synthesis. These methods typically involve the protection of reactive functional groups followed by selective modifications of the naphthoquinone core.

Multi-Step Acetylation and Regioselective Reduction Protocols for Naphthoquinone Ring Systems

A key strategy in the semi-synthesis of shikonin leucoacetates involves a multi-step process that begins with the acetylation of shikonin. The hydroxyl groups of shikonin are first protected as acetate (B1210297) esters. This is followed by a regioselective reduction of the 1,4-naphthoquinone (B94277) ring system to a hydroquinone, which is then acetylated to yield the leucoacetate form.

One reported method details the synthesis of shikonin triacetate by treating shikonin with anhydrous acetic anhydride (B1165640). researchgate.net This initial acetylation protects the phenolic and side-chain hydroxyl groups. The subsequent crucial step is the regioselective reduction of the carbonyl groups on the 1,4-naphthoquinone core. Sodium monoacetoxyborohydride has been effectively used for this purpose, leading to the formation of the hydroquinone. researchgate.net A final acetylation step then yields the desired shikonin leucoacetates. researchgate.net This multi-step approach allows for controlled modification of the shikonin molecule, preserving the sensitive chiral side chain while transforming the quinone moiety.

Role of Catalysis (e.g., Iodine) and Reaction Conditions in Leucoacetate Formation

The efficiency of the semi-synthetic route can be significantly enhanced by the use of catalysts and optimization of reaction conditions. Iodine has been identified as a highly effective catalyst for the initial acetylation of shikonin. researchgate.net Its use in conjunction with anhydrous acetic anhydride under solvent-free conditions has been shown to produce shikonin triacetate in high yield (94.5%). researchgate.net

The catalytic role of iodine in organic synthesis is multifaceted. It can act as a Lewis acid, activating carbonyl groups towards nucleophilic attack. mdpi.com In the context of acetylation, iodine likely facilitates the reaction by activating the acetic anhydride. Furthermore, iodine can participate in redox processes, which may be relevant in the subsequent reduction step, although its primary role in the initial acetylation is catalytic. csic.es The reaction conditions, such as the absence of a solvent, can also drive the reaction to completion and simplify purification.

Following the catalyzed acetylation, the choice of reducing agent and reaction conditions is critical for the regioselective reduction of the naphthoquinone. The use of a mild reducing agent like sodium monoacetoxyborohydride allows for the selective reduction of the quinone carbonyls without affecting the newly formed acetate esters or the sensitive side chain. researchgate.net This highlights the importance of a carefully orchestrated sequence of reactions and optimized conditions to achieve the desired shikonin leucoacetate in good yield (76.4% from shikonin triacetate). researchgate.net

Exploration of Total Chemical Synthesis Methodologies for Shikonin Derivatives

While semi-synthesis provides a more direct path, total synthesis offers the flexibility to create a wider range of shikonin analogs with modifications at various positions. However, the total synthesis of shikonin and its derivatives is a formidable challenge due to the molecule's complex structure.

Historical and Current Challenges in Enantioselective Synthesis of Naphthazarin Derivatives

The core of shikonin is a naphthazarin ring system, a 5,8-dihydroxy-1,4-naphthoquinone (B181067). The enantioselective synthesis of naphthazarin derivatives, particularly with a chiral side chain at the C-2 position like in shikonin, has been a long-standing problem in organic synthesis. aua.gr A significant challenge lies in controlling the absolute stereochemistry of the chiral center in the side chain.

Historically, the synthesis of shikonin was first achieved in its racemic form, known as shikalkin. frontiersin.org Early synthetic routes often struggled with low yields and a lack of stereocontrol. More recent approaches have employed asymmetric reduction techniques to establish the chiral center. For instance, the use of chiral organoboranes like (+)-B-chlorodiisopinocampheylborane (DIP-Cl) has shown success in the asymmetric reduction of ketone intermediates, leading to the desired stereoisomer. mdpi.comacs.org Despite these advances, achieving high enantioselectivity remains a key hurdle.

Strategic Approaches for Constructing the Naphthoquinone Core and Isoprenoid Side Chain

The construction of the shikonin molecule requires strategic planning for the assembly of both the naphthoquinone core and the isoprenoid side chain. Various synthetic strategies have been explored to build the naphthazarin skeleton. One approach involves the Diels-Alder reaction, which can form the bicyclic ring system in a convergent manner. aua.gr Another method starts from simpler naphthalene (B1677914) precursors, such as 1,4,5,8-tetramethoxynaphthalene, which can be elaborated into the naphthazarin core through a series of reactions including formylation and oxidation. researchgate.net

The introduction of the isoprenoid side chain at the C-2 position with the correct stereochemistry is another critical aspect. One innovative approach involves the α-regioselective prenylation of a 1,4,5,8-tetramethoxynaphthalene-2-carbaldehyde intermediate. researchgate.net This method allows for the direct introduction of the side chain in a single step, avoiding the formation of the undesired gamma-isomer. researchgate.net The subsequent transformation of the aldehyde and deprotection of the methoxy (B1213986) groups leads to the final shikonin structure. The development of such regioselective and stereoselective methods is crucial for an efficient total synthesis.

Biotechnological Production Platforms for Shikonin Precursors and Analogs for Semi-Synthesis

Given the challenges associated with both semi-synthesis and total synthesis, biotechnological methods present a promising alternative for the production of shikonin and its precursors. Plant cell cultures of Lithospermum erythrorhizon have been successfully used for the commercial production of shikonin. aua.gr These cultures can be manipulated to enhance the yield of shikonin and its derivatives.

The biosynthetic pathway of shikonin starts from p-hydroxybenzoic acid (PHB) and geranyl pyrophosphate (GPP). frontiersin.org Genetic engineering techniques can be applied to modulate this pathway and increase the production of shikonin or its precursors. For example, the introduction of the ubiA gene from E. coli, which encodes an enzyme that utilizes GPP, has been shown to increase shikonin production in L. erythrorhizon cell cultures. frontiersin.org

Optimization of Plant Cell Culture Systems for Naphthoquinone Accumulation

The industrial production of shikonin, a potent naphthoquinone, was pioneered using dedifferentiated cell cultures of Lithospermum erythrorhizon in the 1980s. nih.gov Plant cell culture systems offer a controllable and sustainable alternative to whole-plant extraction for producing valuable secondary metabolites. nih.govmdpi.com The optimization of these systems is critical for maximizing the yield of naphthoquinones like shikonin and its derivatives. Various physical and chemical factors significantly influence their production in cell suspension cultures. nih.govresearchgate.net

A key strategy involves the selection of high-yield cell lines. From a single callus, it is possible to select stable cell lines that produce significantly higher amounts of shikonin compared to the intact plant root. nih.gov For instance, selection from a single L. erythrorhizon callus yielded cell lines with an average shikonin content of 2.3 mg/g fresh weight, a notable increase from the approximate 1.3% found in the plant's roots. nih.gov

The composition of the culture medium is a fundamental factor. The development of specialized production media, such as the M9 medium, was a crucial step for the industrial-scale production of shikonin. nih.gov This medium was formulated by optimizing the components of White's medium. nih.gov Studies on Onosma sericeum and Lithospermum erythrorhizon have shown that the presence of ammonium (B1175870) ions in the medium can inhibit shikonin formation, whereas ammonium-free media promote it. scispace.comscielo.br Conversely, some reports indicate that high concentrations of ammonium ions in MS medium can support shikonin derivative production in shoot cultures. scielo.br

Physicochemical parameters have a pronounced effect on naphthoquinone accumulation. Light, particularly blue light, is a major inhibitor of shikonin production. nih.govnih.govfrontiersin.org In cell suspension cultures of Arnebia euchroma, darkness was found to be essential, with light completely inhibiting the production of shikonin derivatives. nih.govresearchgate.netfrontiersin.org Similarly, in Onosma sericeum callus cultures, shikonin formation occurred in dark conditions. scispace.comscielo.br Temperature also plays a critical role, with studies on A. euchroma identifying 25°C as the optimal temperature for the highest yield of shikonin derivatives. nih.govresearchgate.net

The pH of the culture medium significantly impacts both cell growth and secondary metabolite production. For A. euchroma and other species, an alkaline pH range (7.25 to 9.50) favors the production of shikonin and its derivatives, while acidic conditions tend to promote cell growth. nih.govfrontiersin.org The maximum yield of acetylshikonin (B600194) in A. euchroma was observed at a pH of 9.5. frontiersin.org The carbon source, typically sucrose (B13894), also influences yield. A study on A. euchroma demonstrated that a 6% sucrose concentration resulted in maximum production of shikonin derivatives. nih.govresearchgate.net

Plant growth regulators are essential for initiating callus and cell suspension cultures and can influence metabolite production. Combinations of auxins like indole-3-butyric acid (IBA) or naphthalene acetic acid (NAA) and cytokinins like 6-benzylaminopurine (B1666704) (BAP) are commonly used. scispace.comfrontiersin.org In Onosma sericeum, a Murashige and Skoog (MS) medium supplemented with BAP and NAA supported the maximum shikonin levels. scispace.comscielo.br Interestingly, shikonin production appears to be inversely related to cell growth in some systems. scispace.comscielo.br

Interactive Data Table: Factors Affecting Naphthoquinone (Shikonin) Production in Plant Cell Culture

| Factor | Organism | Condition | Effect on Shikonin Production | Reference |

| Light | Arnebia euchroma | Continuous Light | Complete inhibition | nih.govresearchgate.netfrontiersin.org |

| Arnebia euchroma | Darkness | Maximum production (542.19 mg/g FW) | frontiersin.org | |

| Lithospermum erythrorhizon | Blue Light | Strongest inhibitory effect | nih.gov | |

| Onosma sericeum | Darkness | Formation of shikonin | scispace.comscielo.br | |

| Temperature | Arnebia euchroma | 25°C | Highest yield (586.17 µg/g FW) | nih.govresearchgate.net |

| Arnebia euchroma | 20°C | Low production | researchgate.net | |

| Arnebia euchroma | 30°C | Less amount produced | researchgate.net | |

| pH | Arnebia euchroma | Alkaline (7.25-9.50) | Favored production | nih.govfrontiersin.org |

| Arnebia euchroma | pH 9.5 | Maximum acetylshikonin production | frontiersin.org | |

| Arnebia euchroma | pH 8.75 | Maximum shikonin derivative yield | researchgate.netfrontiersin.org | |

| Carbon Source | Arnebia euchroma | 6% Sucrose | Maximum production (656.14 µg/g FW) | nih.govresearchgate.net |

| Nutrient Medium | Onosma sericeum | MS (ammonium-free) + BAP + NAA | Maximum shikonin level (15.26 µg/mg DW) | scispace.comscielo.br |

| Lithospermum erythrorhizon | M9 Medium | Effective for industrial production | nih.gov | |

| Lithospermum erythrorhizon | Ammonium ions | Inhibited synthesis |

Biosynthetic Pathways of Shikonin and its Precursors Relevant to Derivative Synthesis

Understanding the biosynthetic pathway of shikonin is fundamental for developing strategies to synthesize its derivatives, such as this compound. Shikonin is a naphthoquinone derivative biosynthesized from two primary precursors: p-hydroxybenzoic acid (PHB), which originates from the phenylpropanoid pathway, and geranyl pyrophosphate (GPP), derived from the mevalonate (B85504) (MVA) pathway. frontiersin.orgnih.govresearchgate.netoup.com The entire process is initiated in the endoplasmic reticulum of the plant cells. frontiersin.org

The phenylpropanoid pathway generates PHB from L-phenylalanine via intermediates like cinnamic acid. nih.govresearchgate.net Key enzymes in this initial phase include phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). researchgate.netnih.govoup.com Recent research has identified two specific 4CL paralogs, Le4CL3 and Le4CL4, that are localized in the peroxisome and are directly involved in shikonin biosynthesis in L. erythrorhizon. nih.gov

The MVA pathway produces GPP from acetyl-CoA. frontiersin.org The condensation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) forms GPP. nih.gov The enzyme geranyl diphosphate synthase (GPPS) is responsible for this step. nih.gov

The first committed step in shikonin biosynthesis is the conjugation of PHB and GPP. frontiersin.orgnih.gov This reaction is catalyzed by the enzyme p-hydroxybenzoate:geranyltransferase (PGT), a membrane-bound enzyme, to form the first intermediate, 3-geranyl-4-hydroxybenzoate (GBA). frontiersin.orgnih.gov GBA is then converted to geranylhydroquinone (GHQ). frontiersin.orgnih.gov

The subsequent steps involve the formation of the characteristic naphthoquinone ring structure, a process that was not fully understood for a long time. nih.govoup.com It is now known that the geranyl side chain of an intermediate, 3″-hydroxy-geranylhydroquinone (GHQ 3″-OH), undergoes cyclization. oup.comoup.com This cyclization is catalyzed by enzymes homologous to cannabidiolic acid synthase (CBDAS). oup.comoup.com This leads to the formation of a novel phenol-bearing intermediate, which is then oxidized to a quinone-bearing compound by short-chain dehydrogenase/reductases (SDRs). oup.com Further oxidation steps, mediated by polyphenol oxidases (PPOs), yield deoxyshikonin (B1670263), the penultimate precursor to shikonin. frontiersin.orgoup.comoup.com The final conversion to shikonin is catalyzed by deoxyshikonin hydroxylases (DSH), which are cytochrome P450 monooxygenases. frontiersin.org

The synthesis of various shikonin derivatives, such as acetylshikonin, involves "tailoring" enzymes that modify the core shikonin structure. For example, the O-acetylation of shikonin to form acetylshikonin is mediated by specific O-acyltransferases (LeSAT1). frontiersin.orgnih.govoup.com The identification and characterization of these pathway enzymes, often through co-expression network analysis and other 'omics' approaches, provide molecular targets for genetic engineering to enhance the production of shikonin or to synthesize novel analogs. nih.govoup.com

Interactive Data Table: Key Enzymes in the Shikonin Biosynthetic Pathway

| Enzyme | Abbreviation | Function | Pathway Stage | Reference |

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid | Phenylpropanoid Pathway | researchgate.net |

| 4-Coumaroyl-CoA ligase | 4CL | Key enzyme in the phenylpropanoid pathway leading to PHB | Phenylpropanoid Pathway | researchgate.netnih.govoup.com |

| Geranyl diphosphate synthase | GPPS | Synthesizes GPP from IPP and DMAPP | Mevalonate Pathway | nih.gov |

| p-Hydroxybenzoate:geranyltransferase | PGT | Conjugates PHB and GPP to form GBA | First committed step | frontiersin.orgnih.govresearchgate.net |

| Geranylhydroquinone 3″-hydroxylase | GHQH | Hydroxylates the geranyl side chain of GHQ | Intermediate modification | researchgate.net |

| Cannabidiolic acid synthase-like proteins | CBDAS | Catalyzes cyclization of the geranyl side chain | Naphthoquinone ring formation | oup.comoup.com |

| Polyphenol oxidase | PPO | Oxidizes intermediates to yield deoxyshikonin | Naphthoquinone ring formation | frontiersin.orgoup.comoup.com |

| Deoxyshikonin hydroxylase | DSH | Catalyzes the final hydroxylation to form shikonin | Final step | frontiersin.orgresearchgate.net |

| Shikonin O-acyltransferase | LeSAT1 | Mediates O-acetylation of shikonin to form derivatives | Derivative synthesis | nih.govoup.com |

Elucidation of the Molecular Architecture of Shikonin Leucoacetate

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules and providing detailed insights into their conformational preferences in the solid state. d-nb.infonih.govnih.gov This technique relies on the diffraction of X-rays by the ordered array of atoms within a single crystal, which allows for the generation of a three-dimensional electron density map of the molecule.

The structure of cyclo-alkannin leucoacetate, a derivative closely related to shikonin (B1681659) leucoacetate, was successfully determined using X-ray analysis. researchgate.netnih.govresearchgate.netresearchgate.net This investigation was pivotal as it clarified that the cyclization of alkannin (B1664780) (and by extension, shikonin) involves a reaction between the side-chain hydroxyl group and the naphthoquinone double bond, rather than the formation of a carbocyclic ring. researchgate.netresearchgate.netresearchgate.net The analysis of cyclo-alkannin leucoacetate revealed the absence of a secondary hydroxyl group, a finding that contradicted earlier structural proposals. researchgate.netresearchgate.netresearchgate.net The final R index for the crystal structure determination with hydrogen atoms (excluding those of methyl groups) was 0.065, indicating a high degree of accuracy in the determined structure. researchgate.netresearchgate.netresearchgate.net

Spectroscopic Characterization of Shikonin Leucoacetate and Related Compounds

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for the structural elucidation of organic compounds in solution and the solid state. These methods provide valuable information about the connectivity of atoms, the chemical environment of nuclei, and the nature of functional groups present in the molecule.

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, has been instrumental in confirming the structural assignments of shikonin and its derivatives. researchgate.nettandfonline.com In the ¹H-NMR spectra of both alkannin and cyclo-alkannin, two singlet signals are characteristically observed, which arise from the protons of the aromatic and quinonic rings. researchgate.netresearchgate.netresearchgate.net The absence of coupling between these signals, along with their chemical shift values, has been interpreted as evidence for the delocalization of the quinonic ring. researchgate.netresearchgate.net

Table 1: ¹H and ¹³C NMR Chemical Shift Data for Acetylshikonin (B600194)

| Carbon No. | ¹³C NMR δ (ppm) | ¹H NMR δ (ppm), Multiplicity, J (Hz) |

|---|---|---|

| 1 | 178.3 | |

| 2 | 148.3 | |

| 3 | 131.5 | 6.98, s |

| 4 | 176.8 | |

| 5 | 167.6 | 12.60, s (OH) |

| 6 | 133.0 | 7.19, s |

| 7 | 133.0 | 7.19, s |

| 12 | 33.0 | 2.4, t |

| 13 | 118.0 | 5.1, t |

| Acetyl CH₃ | 21.0 | 2.12, s |

| Acetyl C=O | 170.0 |

Data sourced from Pietrosiuk & Wiedenfeld (2005). tandfonline.com

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. vscht.czlibretexts.orgnih.gov In the context of this compound and its derivatives, IR spectroscopy provides insights into the presence of hydroxyl (O-H) and carbonyl (C=O) groups, which are key features of their molecular structure. libretexts.org The positions and shapes of the absorption bands corresponding to these groups can also offer information about hydrogen bonding and conformational preferences within the molecule. For instance, the stretching vibration of a carbonyl group typically appears as a strong, sharp band around 1710-1720 cm⁻¹. The O-H stretching vibration of an alcohol or phenol (B47542) is usually observed as a broad band in the region of 3200-3600 cm⁻¹, with the broadening being indicative of hydrogen bonding. libretexts.org Studies on 1''-hydroxyalkylnaphthazarins, which share structural similarities with shikonin derivatives, have utilized IR spectroscopy to demonstrate the existence of a mixture of 1,4- and 1,5-naphthoquinonoid tautomers in aprotic organic solvents. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H-NMR, 13C-NMR)

Investigations into Tautomeric Equilibria and Conformational Preferences of Leucoacetate Derivatives

The possibility of tautomerism, the interconversion of structural isomers through proton migration, is an important consideration for shikonin and its derivatives. mdpi.com The presence of multiple hydroxyl and carbonyl groups allows for the existence of different tautomeric forms. While NMR studies have suggested that the 2-substituted 5,8-dihydroxy-1,4-naphthoquinone (B181067) structure is the predominant form in solution, the potential for tautomeric equilibria under different conditions remains an area of investigation. researchgate.net

The conformational preferences of the flexible side chain in leucoacetate derivatives are influenced by a variety of factors, including steric hindrance and intramolecular hydrogen bonding. mdpi.commaricopa.eduplos.orgrsc.orgbeilstein-journals.org Computational studies, often in conjunction with experimental data, are employed to explore the potential energy landscape and identify the most stable conformations. mdpi.combeilstein-journals.org These studies have shown that in many di-substituted ferrocene (B1249389) derivatives, which serve as models for understanding conformational behavior, hydrogen bonding patterns play a significant role in dictating the preferred conformations. mdpi.com For shikonin and its relatives, the conformation that brings the C-3 hydrogen and the side-chain oxygen functional group into close proximity appears to be favored. researchgate.net Understanding these conformational preferences is key to comprehending the molecule's reactivity and interactions with biological targets.

Sophisticated Analytical Methodologies for Shikonin Leucoacetate Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for isolating Shikonin (B1681659) leucoacetate and assessing the purity of related shikonin derivatives. High-performance liquid chromatography (HPLC) and flash chromatography are particularly pivotal in this field.

HPLC is an indispensable tool for the quantitative analysis of shikonin derivatives. nih.gov The development of a robust HPLC method involves several stages, including scouting for appropriate columns and mobile phases, followed by optimization to achieve the best resolution and analysis time. thermofisher.com For shikonin and its derivatives, reversed-phase HPLC is commonly employed.

Method development often begins by screening various stationary phases and mobile phase compositions. thermofisher.com C18 columns are frequently reported as effective for separating the lipophilic shikonin compounds. nih.govresearchgate.netnih.gov The mobile phase typically consists of an organic solvent, such as acetonitrile (B52724) or methanol, mixed with an aqueous component, which may be acidified with acetic acid or formic acid to improve peak shape. nih.govnih.gov Isocratic elution, where the mobile phase composition remains constant, has been successfully used for the simultaneous separation of multiple shikonin derivatives in a relatively short run time. nih.govnih.govcapes.gov.br

Optimization focuses on parameters like mobile phase ratio, flow rate, and column temperature to achieve baseline separation of all compounds of interest. Detection is a critical aspect; for the colored shikonin derivatives, a UV-Vis detector set to the visible maximum absorption wavelength (around 520 nm) is highly specific. researchgate.net For Shikonin leucoacetate, which is colorless, UV detection at a lower wavelength (e.g., 215-280 nm) corresponding to the absorbance of the naphthyl ring system would be necessary. tandfonline.comresearchgate.net Method validation ensures the final method is linear, precise, accurate, and sensitive, with defined limits of detection (LOD) and quantification (LOQ). nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile and 0.1 M acetic acid (70:30, v/v) | researchgate.net |

| Elution Mode | Isocratic | nih.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection (Shikonins) | UV-Vis at 520 nm | researchgate.netuoc.gr |

| Detection (Leuco-forms) | UV at ~278-280 nm (inferred) | tandfonline.com |

| Run Time | Approximately 20 minutes | nih.gov |

For the initial purification and isolation of larger quantities of shikonin derivatives from crude plant extracts, flash chromatography is a widely used and efficient technique. tandfonline.comchromservis.eu This method utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system of increasing polarity to separate compounds based on their affinity for the stationary phase. tandfonline.comresearchgate.net

The process involves loading a concentrated extract onto a column packed with silica gel. A gradient of solvents, often starting with a non-polar solvent like n-hexane and gradually introducing a more polar solvent such as dichloromethane (B109758) or ethyl acetate (B1210297), is passed through the column. tandfonline.com Fractions are collected and monitored, often by Thin-Layer Chromatography (TLC), to identify those containing the target compounds. researchgate.net This technique is essential for obtaining semi-purified fractions of shikonin derivatives, which can then be subjected to further purification by methods like preparative HPLC to yield highly pure individual compounds. nih.govcapes.gov.br Other preparative techniques like high-speed counter-current chromatography (HSCCC) have also been successfully applied for the isolation of shikonin derivatives. nih.govresearchgate.netwiley.com

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and non-volatile molecules, making it ideal for shikonin derivatives and their leuco-forms. nih.gov It is commonly coupled with liquid chromatography (LC-ESI-MS) to provide separation and mass analysis in a single run. frontiersin.org

In ESI-MS analysis, shikonin derivatives can be detected in both positive and negative ion modes. nih.govfrontiersin.org In negative ion mode, they readily form deprotonated molecules [M-H]⁻. nih.gov Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the parent ion. The resulting product ions provide valuable structural information. For instance, the fragmentation of shikonin derivatives often reveals a characteristic fragment ion corresponding to the naphthoquinone core structure. nih.gov This technique allows for the unambiguous identification of known derivatives and the characterization of new ones within complex mixtures. nih.gov

| Compound | Ionization Mode | Observed Ion (m/z) | Reference |

|---|---|---|---|

| Isovalerylshikonin | Negative | [M-H]⁻ | nih.gov |

| Shikonin Derivatives | Negative | [M-H]⁻ and [M+e]⁻ | nih.gov |

| Acetyl-alkannin/shikonin trimers | Positive | [M+H]⁺ at 871.2966 | frontiersin.org |

| Isovaleryl-alkannin/shikonin dimers | Positive | [M+H]⁺ at 643.2448 | frontiersin.org |

Gas chromatography-mass spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. filab.fr It is primarily used for the analysis of volatile and semi-volatile compounds that are thermally stable. filab.fr

While GC-MS is a cornerstone of metabolic profiling for many natural products, its direct application to this compound may be challenging. jneonatalsurg.com Naphthoquinones and their derivatives are generally of low volatility and can be thermally labile, potentially degrading in the high temperatures of the GC injector port. However, chemical derivatization to create more volatile and stable analogues can sometimes make GC-MS analysis feasible. The technique has been used in the broader chemical analysis of plant extracts that contain shikonin-type compounds. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Quantitative Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. lcms.cz This technique is fundamental for both characterizing the chromophoric system of shikonin derivatives and for their quantitative determination.

Shikonin and its esters are known for their intense red color, which arises from a polyunsaturated naphthoquinone chromophore. researchgate.net Their UV-Vis spectra exhibit characteristic absorption bands in the visible region, typically with three maxima around 490 nm, 520 nm, and 560 nm. researchgate.netresearchgate.netnih.gov The exact position of these peaks (λmax) can be influenced by the solvent and the specific ester group attached to the side chain. researchgate.net

In stark contrast, this compound, as a reduced hydroquinone, is colorless. Its formation from the parent shikonin derivative involves the reduction of the quinone moiety, which destroys the chromophore responsible for the visible color. tandfonline.comnih.gov Consequently, the UV-Vis spectrum of this compound would not show the characteristic absorption bands in the 500-600 nm range. It would, however, still exhibit absorption in the UV region (around 280 nm) due to the remaining aromatic ring system. tandfonline.com This distinct spectral difference provides a straightforward method to monitor the conversion between the oxidized (colored) and reduced (colorless) forms of the compound.

| Compound | Solvent | Absorption Maxima (λmax) in nm | Reference |

|---|---|---|---|

| Acetylshikonin (B600194) | Not specified | 488, 519, 560 | researchgate.net |

| Shikonin Derivatives (general) | Not specified | ~486, 518, 558 | nih.gov |

| Shikonin Derivatives (isolated) | Chloroform | 493, 523, 562 | researchgate.net |

| Shikonin and Derivatives | Methanol | 215, 278, 513 | tandfonline.com |

Future Research Trajectories in Shikonin Leucoacetate Chemistry

Development of Novel Synthetic Pathways and Efficient Derivatization Techniques for Leucoacetate Analogs

The future of shikonin (B1681659) leucoacetate research is intrinsically linked to the development of innovative and efficient synthetic methodologies. While the synthesis of shikonin and its derivatives has been a subject of investigation, specific pathways for shikonin leucoacetate and its analogs are less established. Future efforts are expected to focus on two key areas: the development of novel synthetic routes to the core leucoacetate structure and the efficient derivatization of this scaffold to create a library of analogs for biological screening.

One promising approach involves the selective reduction and subsequent acetylation of the naphthoquinone moiety of shikonin and its derivatives. This process, if optimized, could provide a straightforward route to this compound. Research in this area will likely explore various reducing agents and acetylation protocols to achieve high yields and purity. Furthermore, the synthesis of novel shikonin analogs with modified side chains or aromatic rings, prior to their conversion to the leucoacetate form, will be a critical strategy. For instance, the synthesis of shikonin derivatives bearing cyclopropane (B1198618) moieties has already shown promise in enhancing activity against certain cancer cell lines. mdpi.combiomedres.us The conversion of these and other novel analogs to their leucoacetate forms is a logical next step.

Efficient derivatization techniques will be paramount in generating a diverse range of leucoacetate analogs. Strategies are likely to include modifications at the ester group of the leucoacetate, as well as alterations to the aliphatic side chain. These modifications could influence the compound's solubility, stability, and pharmacokinetic properties. The development of one-pot synthesis methods and the use of modern catalytic systems could significantly streamline the production of these analogs, making them more accessible for further study. rsc.org

| Synthetic Strategy | Potential Outcome | Relevant Research Context |

| Selective reduction and acetylation of novel shikonin derivatives | Access to a wide range of this compound analogs with varied biological activities. | Builds upon existing synthesis of shikonin derivatives with modified side chains. mdpi.com |

| Development of one-pot synthesis methods | Increased efficiency and accessibility of leucoacetate analogs for high-throughput screening. | General trend in medicinal chemistry to streamline synthetic processes. rsc.org |

| Modification of the leucoacetate ester group | Fine-tuning of physicochemical properties such as solubility and stability. | Standard medicinal chemistry approach for optimizing lead compounds. |

Advanced Structural-Activity Relationship Studies for Leucoacetate Modifications and Their Molecular Interactions

A deep understanding of the structure-activity relationships (SAR) of this compound analogs is crucial for the rational design of more potent and selective compounds. Future research in this area will need to systematically investigate how specific structural modifications to the leucoacetate molecule impact its biological activity and molecular interactions.

Key areas of focus for SAR studies will include the naphthazarin core, the leucoacetate functional group, and the aliphatic side chain. It is known that the 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) core is essential for the biological activity of shikonin and its derivatives. mdpi.comaua.gr SAR studies on other naphthazarin derivatives have shown that the number and position of hydroxyl groups significantly influence their antioxidant and cytotoxic properties. grafiati.com Therefore, investigating how the conversion of the quinone to a leucoacetate affects these relationships will be a primary objective.

Modifications to the acetate (B1210297) group of the leucoacetate could modulate its reactivity and interaction with biological targets. For example, replacing the acetate with other ester groups of varying sizes and electronic properties could provide valuable insights into the steric and electronic requirements for optimal activity. Furthermore, the aliphatic side chain of shikonin is known to be a key determinant of its biological specificity and potency. mdpi.comaua.gr Systematic modifications to this side chain in the context of the leucoacetate structure will be essential to map out a comprehensive SAR profile.

Advanced analytical techniques, such as X-ray crystallography of leucoacetate analogs in complex with their biological targets, will be invaluable in elucidating the precise molecular interactions at an atomic level. The X-ray analysis of cyclo-alkannin leucoacetate, a related compound, has already provided foundational structural information. mdpi.comnih.gov Expanding this to a broader range of this compound derivatives will provide a more complete picture.

| Molecular Modification | Expected Impact on Activity | Key Research Question |

| Alteration of the leucoacetate ester group | Modulation of stability, solubility, and target binding affinity. | What are the optimal steric and electronic properties of the ester for a given biological target? |

| Modification of the aliphatic side chain | Changes in biological specificity and potency. | How does the side chain influence the interaction of the leucoacetate with its molecular target? |

| Introduction of substituents on the naphthazarin ring | Alteration of electronic properties and potential for new interactions. | Can ring substitution enhance the desired biological activity while reducing off-target effects? |

Integration of Computational Chemistry in Predicting Leucoacetate Properties and Molecular Interactions

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of this compound analogs. By employing a range of computational techniques, researchers can predict the physicochemical properties, biological activities, and molecular interactions of novel leucoacetate derivatives before their synthesis, thereby saving significant time and resources.

Molecular docking studies will be a cornerstone of this computational approach. These studies can predict the binding modes and affinities of this compound analogs with various biological targets. For instance, computational modeling has been used to predict the interaction of shikonin with the β5 chymotryptic subunit of the proteasome and heat shock protein-90 (Hsp90). biomedres.usnih.gov Similar in silico docking studies can be applied to a virtual library of this compound derivatives to identify promising candidates for synthesis and experimental validation. These studies can help to rationalize the observed SAR and guide the design of new analogs with improved binding characteristics.

Quantum mechanics (QM) calculations can be utilized to investigate the electronic properties of this compound and its analogs. These calculations can provide insights into the reactivity of the molecule, its susceptibility to metabolic transformations, and its potential to participate in specific types of interactions, such as hydrogen bonding and π-π stacking. Understanding these fundamental properties is essential for predicting the behavior of these compounds in a biological environment.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound analogs when bound to their biological targets. These simulations can provide a more realistic picture of the molecular interactions than static docking poses and can help to assess the stability of the ligand-protein complex over time. This information is crucial for understanding the mechanism of action and for designing analogs with prolonged or enhanced target engagement.

| Computational Technique | Application in Leucoacetate Research | Predicted Outcome |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Identification of promising leucoacetate analogs for synthesis and experimental testing. biomedres.usnih.govnih.gov |

| Quantum Mechanics (QM) | Investigating electronic properties and reactivity. | Understanding of the fundamental chemical behavior and potential metabolic fate. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of ligand-target complexes. | Assessment of the stability and dynamics of molecular interactions over time. semanticscholar.org |

Q & A

Basic Research Questions

Q. What methodologies are recommended for the isolation and purification of Shikonin leucoacetate from natural sources?

- Answer : Isolation typically involves hydrolyzing ester derivatives of shikonin using catalytic processes. Optimal conditions include hydrolysis at 60°C for 30 minutes with a catalyst (e.g., 2.5 g dry resin) to maximize yield . High-performance liquid chromatography (HPLC) is critical for purification, with validation via chromatographic peaks to confirm compound identity and purity .

Q. How can researchers characterize the chemical structure and purity of this compound?

- Answer : Nuclear magnetic resonance (NMR) spectroscopy and HPLC-mass spectrometry (HPLC-MS) are standard for structural elucidation. For purity, quantitative NMR (qNMR) or gas chromatography (GC) with internal standards ensures accuracy. New compounds require full spectral data (¹H, ¹³C NMR, IR) and elemental analysis .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Answer : Cell-based assays (e.g., LPS-stimulated BV2 microglial cells) measure anti-inflammatory activity via TNF-α suppression. Dose-response experiments (e.g., 200–800 nM shikonin) with RT-PCR and ELISA validate transcriptional and translational effects .

Advanced Research Questions

Q. What experimental strategies can elucidate the molecular mechanisms underlying this compound’s anti-inflammatory activity?

- Answer : Mechanistic studies require:

- ROS inhibition assays : Fluorometric detection of intracellular ROS in LPS-stimulated cells .

- NF-κB pathway analysis : Electrophoretic mobility shift assays (EMSA) to assess DNA-binding activity .

- Gene expression profiling : RT-PCR for proinflammatory markers (e.g., iNOS, COX-2) under ROS inhibitor treatments (e.g., NAC, GSH) .

- Key Data :

| Concentration (nM) | TNF-α Release (pg/ml) | ROS Inhibition (%) |

|---|---|---|

| 200 | 789 ± 14 | 35 ± 3 |

| 400 | 678 ± 24 | 58 ± 5 |

| 800 | 468 ± 21 | 82 ± 6 |

| Data derived from LPS-stimulated BV2 microglial cells |

Q. How should researchers address contradictions in reported bioactivity data of this compound across different experimental models?

- Answer : Contradictions arise from variability in cell lines, LPS concentrations, or assay timing. Mitigation strategies include:

- Standardized protocols : Replicate experiments under identical conditions (e.g., 24-hour LPS exposure) .

- Multivariate analysis : Use ANOVA to identify confounding variables (e.g., batch effects in cell culture) .

- Meta-analysis : Compare results across studies using systematic review frameworks (e.g., PICOT for clinical relevance) .

Q. What are the critical considerations for designing dose-response studies to evaluate this compound’s cytotoxicity?

- Answer :

- Range selection : Start with IC₅₀ values from prior studies (e.g., 200–1000 nM) and adjust based on pilot data .

- Controls : Include ROS inhibitors (e.g., NAC) to isolate shikonin-specific effects .

- Endpoint consistency : Measure outcomes (e.g., TNF-α, cell viability) at fixed timepoints (e.g., 6h for mRNA, 24h for protein) .

Q. How can researchers optimize chromatographic conditions for separating this compound from structurally similar derivatives?

- Answer :

- Column selection : Use C18 reverse-phase columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) .

- Detection : UV-Vis at 520 nm for shikonin derivatives; validate peaks with spiked standards .

- Validation : Calculate resolution (R > 1.5) and tailing factor (<2) to confirm separation efficiency .

Methodological Guidelines

- Data Presentation : Use tables to summarize dose-response relationships (e.g., Table above) and figures for mechanistic pathways (e.g., NF-κB inhibition) .

- Reproducibility : Document all experimental parameters (e.g., LPS batch, cell passage number) in supplementary materials .

- Ethical Reporting : Disclose conflicts of interest and funding sources in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.